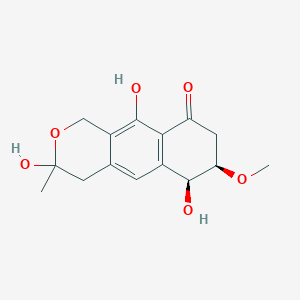
Chrysanthone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysanthone C is a natural product found in Stagonosporopsis chrysanthemi and Stagonosporopsis ligulicola with data available.
Scientific Research Applications
1. Antitumor and Antiangiogenesis Properties
Chrysanthones, including Chrysanthone C, have been studied for their potential antitumor and antiangiogenesis properties. Derived from Ascochyta chrysanthemi, these compounds have shown cytotoxicity against endothelial and tumor cell lines and have the ability to inhibit endothelial cell migration. They possess a structure that could be modified for enhanced antiangiogenic and antiproliferative activities, making them a basis for synthesizing new antitumor derivatives (Giannini et al., 2003).
2. Antibacterial Activities
Chrysoxanthones, a related group of compounds, have demonstrated moderate antibacterial activities. Specifically, chrysoxanthones A–C, isolated from a sponge-associated Penicillium chrysogenum, showed inhibitory effects against Bacillus subtilis, highlighting their potential as antibacterial agents (Xin Zhen et al., 2018).
3. Neuroprotective Effects
Chrysanthemum morifolium Ramat (CM) extract, containing compounds like Chrysanthone C, has shown neuroprotective activities. This extract effectively inhibited cytotoxicity in human SH-SY5Y neuroblastoma cells exposed to 1-methyl-4-phenylpridinium ions (MPP+), suggesting its potential in treating neurodegenerative diseases such as Parkinson's disease (In-Su Kim et al., 2009).
4. Hair Growth Stimulation
Studies have shown that Chrysanthemum zawadskii extract, possibly containing Chrysanthone C, can induce hair growth. It stimulates the proliferation and differentiation of hair matrix cells in mice, suggesting its application in treating hair loss conditions (Zheng Li et al., 2014).
properties
Molecular Formula |
C15H18O6 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(6S,7R)-3,6,10-trihydroxy-7-methoxy-3-methyl-4,6,7,8-tetrahydro-1H-benzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H18O6/c1-15(19)5-7-3-8-12(14(18)9(7)6-21-15)10(16)4-11(20-2)13(8)17/h3,11,13,17-19H,4-6H2,1-2H3/t11-,13+,15?/m1/s1 |
InChI Key |
QLNCKOAYSCTIMZ-JZHZUCMVSA-N |
Isomeric SMILES |
CC1(CC2=CC3=C(C(=O)C[C@H]([C@H]3O)OC)C(=C2CO1)O)O |
Canonical SMILES |
CC1(CC2=CC3=C(C(=O)CC(C3O)OC)C(=C2CO1)O)O |
synonyms |
chrysanthone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
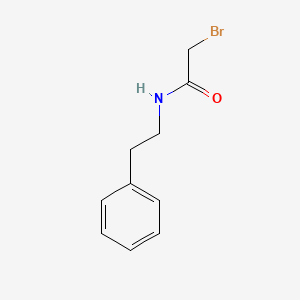

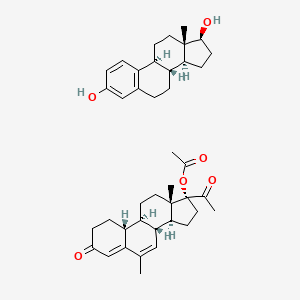
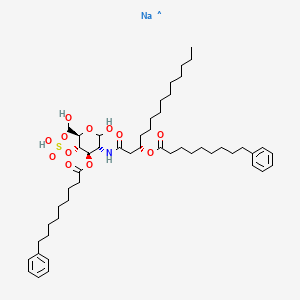
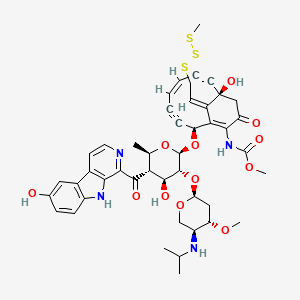
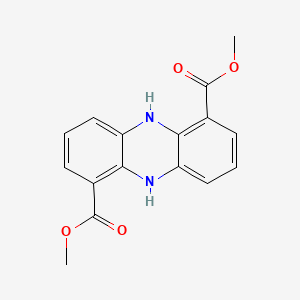
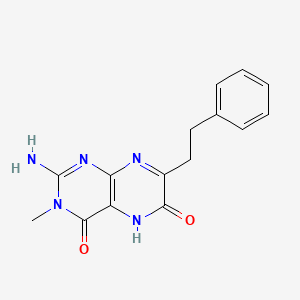
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)

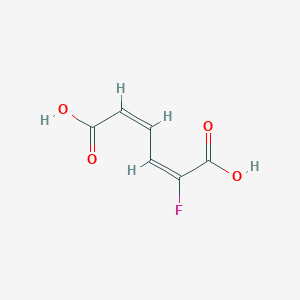
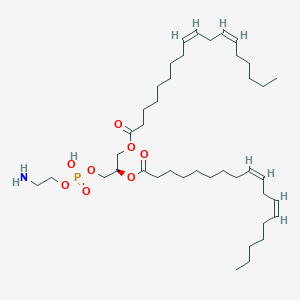
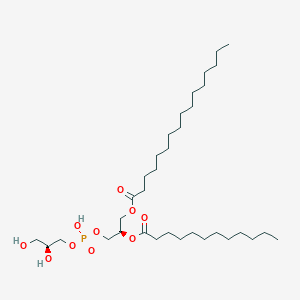
![N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)